REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[H][H]>C(O)(=O)C.[Pd]>[OH:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1C=CO2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with glacial acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1CCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |